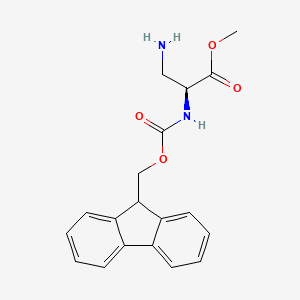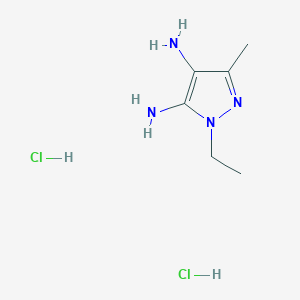
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent amination to introduce the diamine functionality. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred .
化学反応の分析
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diamine groups can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles .
科学的研究の応用
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes
作用機序
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with various receptors and ion channels, modulating their activity and leading to physiological effects .
類似化合物との比較
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 1,3-Dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Comparison: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .
特性
分子式 |
C6H14Cl2N4 |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
2-ethyl-5-methylpyrazole-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-6(8)5(7)4(2)9-10;;/h3,7-8H2,1-2H3;2*1H |
InChIキー |
JEVKGCVPFBTXIN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


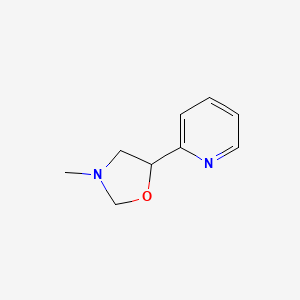
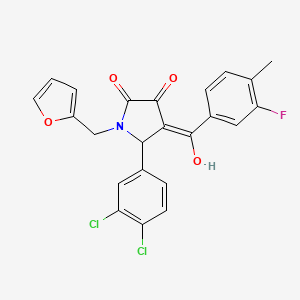
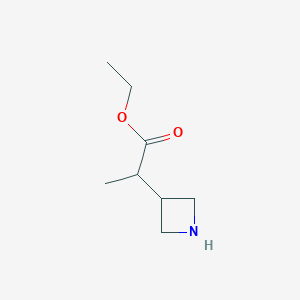

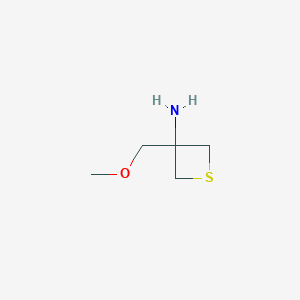
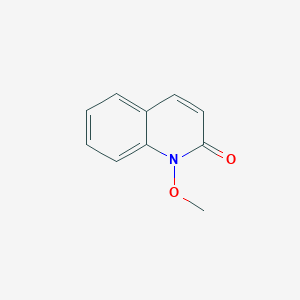

![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
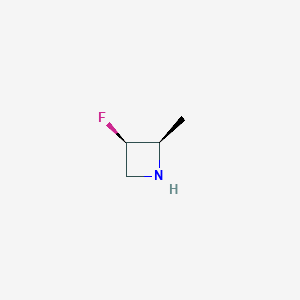
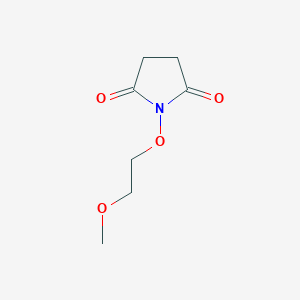

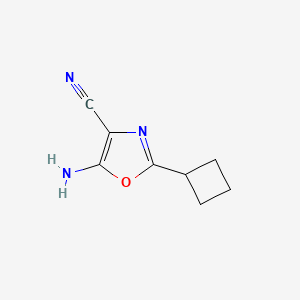
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
